3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid
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Overview
Description
3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a benzoic acid moiety. The incorporation of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the benzoic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Another fluorine-containing benzoic acid derivative with similar chemical properties.
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: A compound with a similar fluorinated phenyl ring structure.
Uniqueness
3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid is unique due to the specific positioning of the fluorine atoms and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that require specific reactivity and interactions.
Properties
IUPAC Name |
3-[fluoro-(3-fluorophenyl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-2-4-10(8-12)13(16)9-3-1-5-11(7-9)14(17)18/h1-8,13H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHVFZRLUIOORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C2=CC(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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